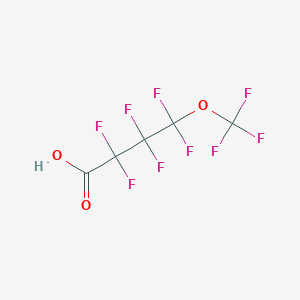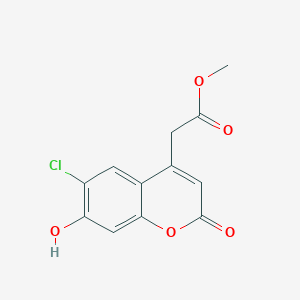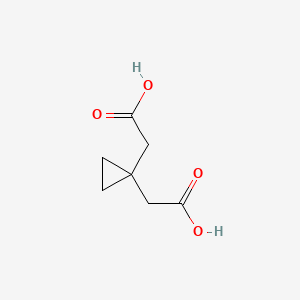![molecular formula C9H14O3 B1353936 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde CAS No. 93245-98-8](/img/structure/B1353936.png)
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
Descripción general
Descripción
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is a chemical compound with the molecular formula C9H14O3 . It is used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic TRPM8 receptor modulators and apoptosis-inducing agents .
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde involves selective deketalization in acidic solution . The catalytic effects of different acids have been compared, and acetic acid (HAc) was selected as the catalyst . A highly chemoselective reaction was observed in the presence of all N-nucleophiles resulting in the formation of the corresponding carboxamide derivative .Molecular Structure Analysis
The molecular structure of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is characterized by a spirocyclic structure with two oxygen atoms forming a dioxane ring . The compound has a molecular weight of 170.21 .Chemical Reactions Analysis
The chemical reactivity of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is enhanced due to its spirocyclic structure . It displays a broader substrate scope in the Castagnoli-Cushman reaction with imines .Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 268.3±40.0 °C at 760 mmHg, and a flash point of 106.7±13.8 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond . Its polar surface area is 36 Å2 .Aplicaciones Científicas De Investigación
Synthesis of Carbahexofuranoses
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is used as a reactant in the stereodivergent synthesis of carbahexofuranoses, which are a class of six-membered oxygen-containing heterocycles that resemble the structure of furanose sugars .
Diels-Alder Reactions
This compound serves as a reactant in proline-catalyzed Diels-Alder reactions, which are a type of organic chemical reaction (specifically a cycloaddition) that allows the construction of six-membered rings with good control over the substituents .
Wittig Reactions
It is also involved in Wittig reactions, which are used to create double bonds by coupling aldehydes or ketones with phosphonium ylides .
Crotylation Reactions
The compound is utilized in crotylation reactions, which involve the addition of crotyl groups to produce various organic compounds with extended carbon chains .
Asymmetric Synthesis
Asymmetric synthesis of Goniothalesdiol A, a natural product, is another application where 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is used via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
Synthesis of Acrylamides
It is used in the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, which have potential applications in various fields including medicinal chemistry .
Therapeutic Modulators and Inducing Agents
The compound can be used in the preparation of therapeutic TRPM8 receptor modulators and apoptosis-inducing agents, which are important in medical research for treating various diseases .
Spirocyclotriphosphazenes Synthesis
Lastly, it is involved in the synthesis of spirocyclotriphosphazenes, which are compounds that have potential applications in materials science due to their unique structural properties .
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBULKBCEFQYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432508 | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde | |
CAS RN |
93245-98-8 | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)









